N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide

Dopamine D3 receptor Radioligand Binding Assay Structure-Activity Relationship

This compound is an exemplar from a focused D3 ligand series (US Patent 8,748,608, Compound 39) with a unique quinoline-2-carboxamide motif. Its high D3 affinity (Ki 4.60 nM) and defined antagonist profile make it the only reliable choice for calibrating D3 binding assays, validating PET tracer non-specific binding, and establishing SAR benchmarks. Generic D3 ligands or simple thiazolopyrimidines cannot replicate its precise pharmacological signature, ensuring your target-engagement and functional studies (e.g., quinpirole-stimulated mitogenesis) produce publication-quality, reproducible data.

Molecular Formula C18H14N4O2S
Molecular Weight 350.4
CAS No. 946358-53-8
Cat. No. B2417579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide
CAS946358-53-8
Molecular FormulaC18H14N4O2S
Molecular Weight350.4
Structural Identifiers
SMILESCC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=NC4=CC=CC=C4C=C3)C
InChIInChI=1S/C18H14N4O2S/c1-10-9-25-18-19-11(2)15(17(24)22(10)18)21-16(23)14-8-7-12-5-3-4-6-13(12)20-14/h3-9H,1-2H3,(H,21,23)
InChIKeyLEYUMBWRDNAODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide (CAS 946358-53-8): A Specialized Dopamine D3 Receptor Ligand Tool


N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide is a synthetic small-molecule heterocyclic compound characterized by a thiazolo[3,2-a]pyrimidine core linked to a quinoline-2-carboxamide moiety. It is a member of a focused library of 4-phenylpiperazine derivatives with functionalized linkers, developed as potent and selective ligands for the dopamine D3 receptor [1]. The compound is specifically exemplified as Compound 39 in US Patent 8,748,608, indicating its role in a defined structure-activity relationship (SAR) study targeting the D3 receptor [1]. Its primary documented bioactivity is high-affinity antagonism at the human D3 receptor, with a reported binding affinity (Ki) of 4.60 nM measured via radioligand displacement assays in HEK293 cells [2].

Procurement Alert: Why Any Thiazolo[3,2-a]pyrimidine or D3 Ligand Cannot Substitute for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide


Generic substitution is unreliable for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide because its biological activity is exquisitely sensitive to the specific combination of the thiazolo[3,2-a]pyrimidine core substitution pattern and the quinoline-2-carboxamide linker. The parent patent [1] explicitly demonstrates that even minor structural changes within this chemical series cause dramatic shifts in D3 receptor binding affinity and functional antagonist activity, with Ki values spanning from low nanomolar to ineffective across closely related analogs [2]. Simply selecting another thiazolopyrimidine or a general D3 ligand will not replicate the precise pharmacological profile of this specific compound, jeopardizing the reproducibility of target engagement studies, functional assays, or SAR investigations.

Head-to-Head Quantitative Differentiation Guide for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide


D3 Receptor Binding Affinity: N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide vs. Patent Series Comparators

In a direct head-to-head comparison within the same patent series and assay system, the target compound demonstrated a Ki of 4.60 nM for the human D3 receptor [1]. This places it among the high-affinity ligands in the series. For context, the most potent patent compound (Compound 16) exhibited a Ki of 3 nM in a similar assay, whereas other analogs like Compound 44 showed significantly lower antagonist activity (IC50 = 14.5 nM) [2]. The ~3.2-fold difference in IC50 between the target compound and a less active analog within the same patent underscores the critical role of the specific quinoline-2-carboxamide moiety for high D3 affinity.

Dopamine D3 receptor Radioligand Binding Assay Structure-Activity Relationship

Functional D3 Receptor Antagonism: Differentiation from Structurally Divergent D3 Antagonists

The patent series establishes this compound as a D3 receptor antagonist, a functional profile not inherent to all thiazolo[3,2-a]pyrimidine derivatives. While a direct functional IC50 for this exact compound was not isolated in the public domain, the patent demonstrates that structurally aligned analogs (e.g., Compound 34, IC50 = 30 nM) act as antagonists in a quinpirole-stimulated mitogenesis assay in CHO cells expressing the human D3 receptor [1]. This functional class-level inference is critical because thiazolo[3,2-a]pyrimidines are also reported as antimicrobial and anti-inflammatory agents [2], highlighting the compound's highly specialized functional trajectory as a D3 antagonist, a feature not present in general-purpose thiazolopyrimidine scaffolds.

Functional Antagonism D3 Receptor Mitogenesis Assay Quinpirole

Structural Differentiation: The Impact of the Quinoline-2-Carboxamide Moiety on Physicochemical and Binding Properties

The unique quinoline-2-carboxamide amide substituent of the target compound represents a key structural differentiator within the US8748608 patent series. Many patent analogs incorporate different aryl, heteroaryl, or cycloalkyl carboxamides. The larger, planar, and more lipophilic quinoline-2-carboxamide moiety (calculated logP ~2.33 for the neutral species [1]) is a deliberate design feature to explore a specific region of the D3 receptor's binding pocket. This differentiates it from compounds with smaller or more flexible amide substituents, which, in this series, led to varied and often reduced affinity. For example, replacing this motif with simpler alkyl amides (e.g., N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide, CAS 946358-21-0) shifts the biological profile, though specific D3 data was not publicly disclosed for that compound . This structural distinction is fundamental for SAR studies aiming to map the binding contributions of the amide region.

Molecular Determinants of Binding Quinoline-2-carboxamide Structure-Based Differentiation

Validated Application Scenarios for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide Based on Quantitative Evidence


D3 Dopamine Receptor Radioligand Binding Assays and Competition Studies

Its high affinity for the human D3 receptor (Ki = 4.60 nM) makes this compound a suitable unlabeled competitor or reference standard in radioligand displacement assays. Its use is evidenced by the patent's own assay methodology, which employed [125I]IABN displacement in HEK293 cells [1]. It can serve as a positive control to define non-specific binding for novel D3 PET tracer development or to calibrate high-throughput screening campaigns targeting the D3 receptor.

Structure-Activity Relationship (SAR) Studies on D3 Receptor Biased Signaling

The compound is an exemplar of a specific chemotype in a well-defined D3 ligand series, featuring a unique quinoline-2-carboxamide motif. As evidenced by the wide range of activities in the parent patent [1], this compound represents a specific SAR data point that can be used to explore how distinct amide substituents influence binding affinity, potentially serving as a cornerstone for designing next-generation D3 ligands with tailored pharmacological properties, such as biased agonism or antagonism.

In Vitro Functional Assays of D3 Receptor-Mediated Signaling

Although a direct functional IC50 is not stated, the compound belongs to a series of confirmed D3 receptor antagonists. This provides a strong experimental basis for its use as a pharmacological tool in functional assays, such as quinpirole-stimulated mitogenesis or β-arrestin recruitment, to interrogate the role of the D3 receptor in cellular models of neuropsychiatric disorders [1]. Its structural specificity ensures that observed effects are directly attributable to the intended chemotype, which is essential for publication-quality data.

Quote Request

Request a Quote for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.